![molecular formula C17H19NO4 B3038544 dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate CAS No. 866137-11-3](/img/structure/B3038544.png)
dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate
Descripción general
Descripción
Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate, also known as DMPDM, is a synthetic compound that has been used in a variety of scientific research applications. It has become an increasingly important tool in the laboratory due to its unique properties and versatility.
Aplicaciones Científicas De Investigación
- Significance : These findings suggest that this compound could serve as a potential antibacterial agent, contributing to the development of novel therapeutic options .
- Implications : These compounds could be explored further as potential anti-TB drugs, addressing the urgent need for improved treatments .
- Significance : These pronounced docking properties highlight their potential therapeutic applications in biological and medical sciences .
- Application : Further investigation into MPPB’s characteristics could lead to improved mAb production strategies .
Antibacterial Activity
Antitubercular Activity
Molecular Docking Properties
Enhancement of Monoclonal Antibody (mAb) Production
Cytotoxic Activity Against Cancer Cells
Conductivity Enhancement in Doped Films
Mecanismo De Acción
Target of Action
The primary targets of the compound, also known as 1,3-dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate, are dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a critical cofactor for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both DHFR and enoyl ACP reductase . This interaction inhibits the activity of these enzymes, leading to disruption in the respective biochemical pathways .
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase affects the nucleotide synthesis and fatty acid synthesis pathways, respectively . The downstream effects of this inhibition can lead to disruption in DNA replication and cell membrane synthesis, which can have significant impacts on cell growth and division .
Pharmacokinetics
These properties suggest that the compound may have good cellular permeability and metabolic stability .
Result of Action
The compound’s action results in suppressed cell growth and increased cell-specific glucose uptake rate . It also increases the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, the compound suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Propiedades
IUPAC Name |
dimethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-5-6-12(2)18(11)14-9-7-13(8-10-14)15(16(19)21-3)17(20)22-4/h5-10,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLIISIPZZFUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163319 | |
| Record name | 1,3-Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate | |
CAS RN |
866137-11-3 | |
| Record name | 1,3-Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866137-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



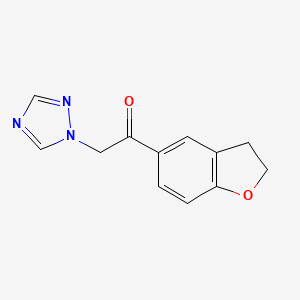
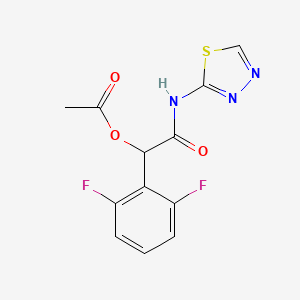
![3-Chloro-5-[(2-cyanoethyl)(methyl)amino]-4-isothiazolecarbonitrile](/img/structure/B3038464.png)
![2-(4-chlorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B3038465.png)
![(5,5-Dimethyl-1,3-oxazolan-3-yl){3-[(4-isopropylbenzyl)oxy]phenyl}methanone](/img/structure/B3038467.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl acetate](/img/structure/B3038469.png)


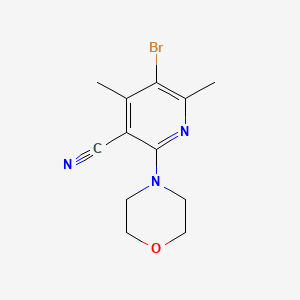
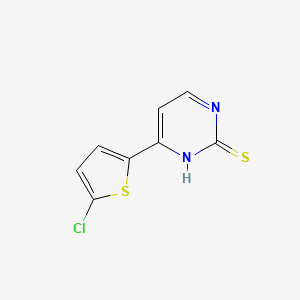
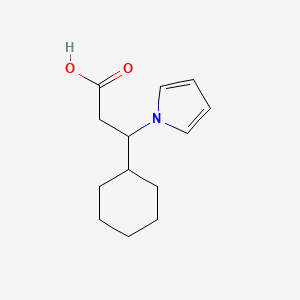
![4-[(6-chloro-3-pyridinyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B3038478.png)
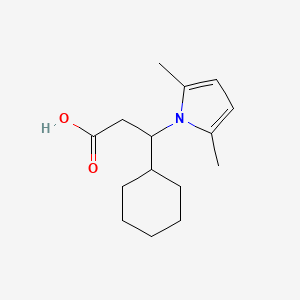
![3-Chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3038484.png)